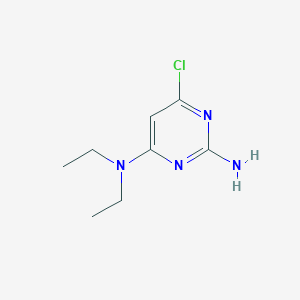

2-Amino-6-chloro-4-(diethylamino)pyrimidine

Description

Propriétés

IUPAC Name |

6-chloro-4-N,4-N-diethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXSIGRVGTURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363294 | |

| Record name | 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804144 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116895-09-1 | |

| Record name | 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Selectivity

The most direct route to 2-amino-6-chloro-4-(diethylamino)pyrimidine involves selective substitution of the 4-chloro group in 2-amino-4,6-dichloropyrimidine with diethylamine. The electronic effects of the 2-amino group activate the 4-position for nucleophilic attack, making it more reactive than the 6-chloro group. The reaction proceeds via an (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing amino group at position 2 stabilizes the negative charge developed at the 4-position during the transition state.

Optimized Reaction Conditions

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing the transition state.

-

Base : Potassium carbonate or triethylamine is used to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

-

Temperature : Reactions are typically conducted at 80–100°C for 6–12 hours to ensure completion while minimizing side reactions.

Example Procedure :

-

Combine 2-amino-4,6-dichloropyrimidine (1.0 eq), diethylamine (2.5 eq), and KCO (2.2 eq) in DMF.

-

Heat at 90°C for 8 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and concentrate.

-

Purify via recrystallization from ethanol/water (yield: 85–90%, purity >98%).

Key Challenges :

-

Regioselectivity : Ensuring substitution occurs exclusively at the 4-position requires careful control of stoichiometry and temperature. Excess diethylamine or prolonged heating may lead to disubstitution at the 6-position.

-

Impurity Profile : Residual starting material and over-alkylated products (e.g., 2-amino-4,6-bis(diethylamino)pyrimidine) must be minimized through fractional crystallization.

Cyclization Approaches for Pyrimidine Ring Formation

Condensation of Diamines with Chlorinated Precursors

An alternative method involves constructing the pyrimidine ring with pre-installed substituents. For example, reacting 1,3-diethylaminopropane-1,3-diamine with a chlorinated carbonyl compound under acidic conditions yields the target compound.

Reaction Scheme :

Conditions :

-

Solvent: Chlorobenzene or toluene.

-

Catalyst: Lewis acids such as FeCl (0.1 eq).

Yield and Purity :

-

Yield: 70–75% (lower than substitution methods due to side reactions).

-

Purity: Requires column chromatography for isolation (purity ~95%).

Industrial-Scale Production and Process Optimization

Catalytic Ammonolysis of Trichloropyrimidine Derivatives

Large-scale synthesis often starts with 2,4,6-trichloropyrimidine, where sequential substitutions introduce the desired groups:

-

Amination at Position 2 : React with aqueous ammonia at 50–60°C to yield 2-amino-4,6-dichloropyrimidine.

-

Diethylamination at Position 4 : Substitute the 4-chloro group using diethylamine in DMF/KCO.

-

Retention of 6-Chloro Group : Harsh conditions for positions 2 and 4 ensure the 6-chloro remains inert.

Process Metrics :

| Step | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amination (Position 2) | 50–60 | Water | 92 | 99.3 |

| Diethylamination | 90 | DMF | 89 | 98.5 |

Waste Management :

-

HCl byproducts are neutralized with NaOH, generating NaCl for safe disposal.

-

Solvent recovery systems (e.g., distillation) reduce environmental impact.

Comparative Analysis of Methodologies

Efficiency and Scalability

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-chloro-4-(diethylamino)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of nitro-pyrimidines.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

- Antiviral Activity :

-

Dopamine Receptor Inhibition :

- Research indicates that derivatives of 2-amino-6-chloro-4-(diethylamino)pyrimidine can act as inhibitors of dopamine receptors. A series of related compounds were synthesized and tested for their affinity towards dopamine receptors, showing that structural modifications significantly influence their binding capabilities . This suggests potential applications in treating neurological disorders.

-

Serotonin Receptor Modulation :

- The compound's derivatives have also been explored as selective antagonists for serotonin receptors (specifically 5HT2B). These receptors are implicated in various physiological processes, including mood regulation and vascular function. Compounds derived from this compound may offer therapeutic avenues for conditions like depression or anxiety .

Case Studies and Research Findings

Toxicology and Safety Considerations

While this compound shows promise in various applications, safety data indicate it can cause skin and eye irritation. Proper handling protocols must be observed in laboratory settings to mitigate exposure risks .

Mécanisme D'action

The mechanism of action of 2-Amino-6-chloro-4-(diethylamino)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or act as an antagonist to certain receptors. The exact pathways depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogues

Key Research Findings

(i) Substituent Effects on Reactivity

- The diethylamino group in this compound enhances lipophilicity, making it suitable for drug candidates requiring membrane permeability. In contrast, the hydroxyl group in 2-amino-4-chloro-6-hydroxypyrimidine increases polarity, limiting its use in hydrophobic environments .

- Electrochemical coupling efficiency is highly substituent-dependent. For example, methoxy or hydroxyl groups (as in 2-amino-4-chloro-6-methoxypyrimidine) reduce coupling yields compared to amino or alkylamino groups due to steric and electronic effects .

Physical and Crystallographic Insights

- Melting Points: The hydroxyl-substituted analogue (2-amino-4-chloro-6-hydroxypyrimidine) has a significantly higher melting point (252°C) than the diethylamino derivative, reflecting stronger intermolecular hydrogen bonds .

- Crystal Packing: Compounds like 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine form layered structures via N–H⋯Cl hydrogen bonds, whereas the diethylamino group in the target compound introduces steric hindrance, reducing crystallinity .

Activité Biologique

2-Amino-6-chloro-4-(diethylamino)pyrimidine (CAS No. 116895-09-1) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a pyrimidine ring substituted with an amino group at position 2, a chlorine atom at position 6, and a diethylamino group at position 4. This unique structure contributes to its biological activity.

Synthesis:

The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by amination reactions. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution and cyclization reactions.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells, demonstrating mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study:

A recent study evaluated the compound's efficacy in vitro against MCF-7 breast cancer cells, reporting an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin . The compound was shown to trigger mitochondrial apoptosis, evidenced by an increased Bax/Bcl-2 ratio.

Anti-inflammatory Effects

In addition to its anticancer properties, this pyrimidine derivative has been investigated for its anti-inflammatory activity. It has been shown to inhibit COX-2 enzyme activity, which is crucial in the inflammatory response.

Table 1: COX-2 Inhibition Data

The compound's selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Modifications at the amino and diethylamino groups have been explored to enhance biological activity while maintaining favorable pharmacokinetic properties.

Key Findings:

- Electron-donating groups at specific positions on the pyrimidine ring can enhance anti-inflammatory activity.

- Alkyl substitutions on the amino group may improve solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for 2-Amino-6-chloro-4-(diethylamino)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method where 2-amino-4,6-dichloropyrimidine reacts with benzhydrol under acidic conditions to form substituted pyrimidines, yielding ~25%. Key variables include:

- Temperature : Elevated temperatures (80–120°C) improve substitution efficiency but may degrade heat-sensitive intermediates.

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) optimize chloro-group substitution by activating electrophilic sites .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents favor crystalline product formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- ¹H/¹³C NMR : The diethylamino group shows a triplet (~1.2 ppm for CH₃) and quartet (~3.4 ppm for CH₂), while the pyrimidine ring protons resonate at 6.5–8.5 ppm. Chlorine substitution deshields adjacent carbons, shifting ¹³C signals upfield .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 229.06 (C₈H₁₂ClN₅) with isotopic patterns confirming chlorine presence .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Neutralize acidic/byproduct residues before segregating halogenated waste for incineration .

- Emergency Procedures : In case of inhalation, administer oxygen; for skin contact, rinse with 0.1% acetic acid to neutralize basic residues .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s quantum chemical calculations predict optimal diethylamino group orientation during substitution .

- Solvent Effects : COSMO-RS simulations can screen solvents for improved yield by evaluating polarity and hydrogen-bonding capacity .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict regioselectivity in halogenation steps .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes static vs. dynamic effects. For instance, restricted rotation of the diethylamino group may cause splitting at low temperatures .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify overlapping signals .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond lengths and angles .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine core?

- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to prevent unwanted nucleophilic attacks during chlorination .

- Microwave Synthesis : Reduce reaction times (e.g., from 24h to 2h) to minimize decomposition of thermally labile intermediates .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.